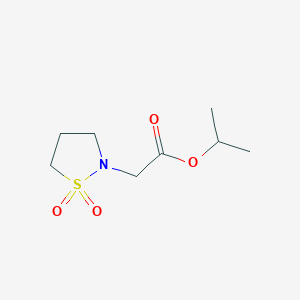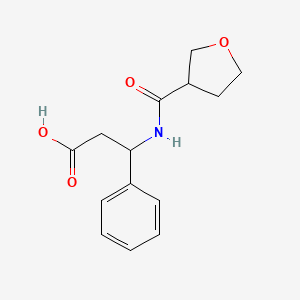
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. It is a lipid-lowering agent that has been widely used in the treatment of hyperlipidemia and related disorders. Clofibric acid is an important tool for scientific research, particularly in the fields of biochemistry and physiology.
作用機序
Clofibric acid acts as an agonist for PPARα, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. When 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid binds to PPARα, it induces a conformational change that allows it to interact with co-activator proteins and initiate the transcription of target genes. This leads to an increase in the expression of genes involved in fatty acid oxidation, which reduces the levels of circulating triglycerides and cholesterol.
Biochemical and Physiological Effects:
Clofibric acid has been shown to reduce the levels of circulating triglycerides and cholesterol in animal models and humans. It also increases the levels of high-density lipoprotein (HDL) cholesterol, which is considered to be cardioprotective. Clofibric acid has also been shown to improve insulin sensitivity and glucose metabolism in animal models and humans.
実験室実験の利点と制限
Clofibric acid is a useful tool for studying the effects of PPARα activation on lipid and glucose metabolism. It is relatively inexpensive and easy to obtain, and it has been extensively studied in animal models and humans. However, 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid has some limitations for lab experiments. It has been shown to have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results. Additionally, 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid has a short half-life in vivo, which can limit its effectiveness in long-term studies.
将来の方向性
There are several directions for future research on 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the use of 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid in combination with other drugs to treat hyperlipidemia and related disorders. Additionally, further research is needed to elucidate the mechanisms by which 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid improves insulin sensitivity and glucose metabolism, which could lead to the development of new therapies for type 2 diabetes.
合成法
Clofibric acid can be synthesized by the reaction of 2-chlorobenzoic acid with ethyl oxalyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran. The resulting compound is then hydrolyzed to produce 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid.
科学的研究の応用
Clofibric acid has been used extensively in scientific research to study its effects on lipid metabolism, gene expression, and cellular signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. Clofibric acid has also been used to study the effects of PPARα activation on glucose metabolism and insulin sensitivity.
特性
IUPAC Name |
2-chloro-5-(oxolane-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-10-2-1-8(5-9(10)12(16)17)14-11(15)7-3-4-18-6-7/h1-2,5,7H,3-4,6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZPECJAZIYLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
